![molecular formula C29H60O2 B14657819 1-[(Tetradecyloxy)methoxy]tetradecane CAS No. 51148-18-6](/img/structure/B14657819.png)
1-[(Tetradecyloxy)methoxy]tetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tetradecyloxy)methoxy]tetradecane typically involves the reaction of tetradecanol with a suitable alkylating agent under controlled conditions. One common method is the Williamson ether synthesis, where tetradecanol reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Tetradecyloxy)methoxy]tetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the ether linkage is cleaved, and the tetradecane chains are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a strong base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted ethers.
Applications De Recherche Scientifique
1-[(Tetradecyloxy)methoxy]tetradecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a component in lipid bilayers for membrane studies.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of surfactants, lubricants, and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-[(Tetradecyloxy)methoxy]tetradecane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecane: A simple alkane with a similar carbon chain length but lacking the ether linkage.
1-Tetradecanol: An alcohol with a similar carbon chain length but with a hydroxyl group instead of an ether linkage.
1-Chlorotetradecane: A halogenated compound with a similar carbon chain length but with a chlorine atom instead of an ether linkage.
Uniqueness
1-[(Tetradecyloxy)methoxy]tetradecane is unique due to its ether linkage, which imparts different chemical and physical properties compared to its analogs. This structural feature can influence its reactivity, solubility, and interaction with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
51148-18-6 |
|---|---|
Formule moléculaire |
C29H60O2 |
Poids moléculaire |
440.8 g/mol |
Nom IUPAC |
1-(tetradecoxymethoxy)tetradecane |
InChI |
InChI=1S/C29H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-29-31-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-29H2,1-2H3 |
Clé InChI |
YVCPWAITTRBOHU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOCOCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


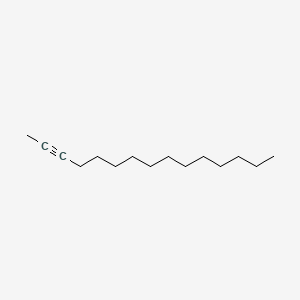
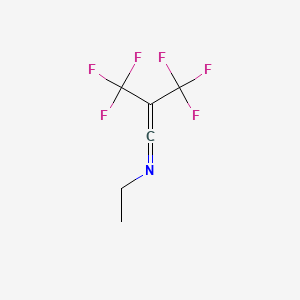
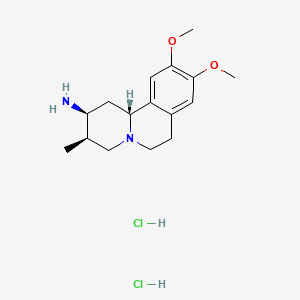
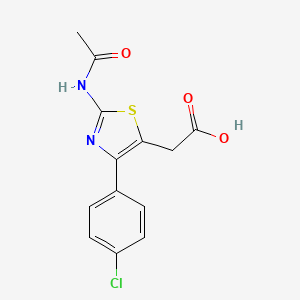
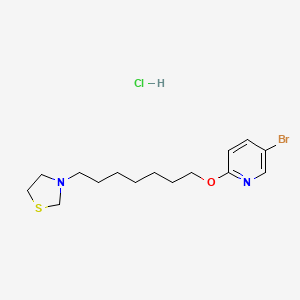
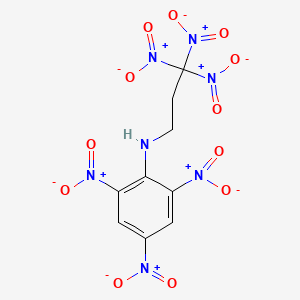
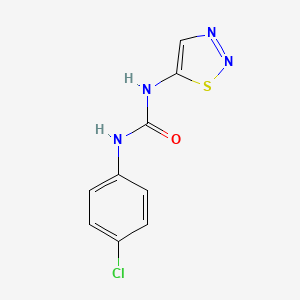
![N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine](/img/structure/B14657788.png)
![(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile](/img/structure/B14657795.png)





